molecular formula C10H13NO2 B14617189 Cyano(cyclohexylidene)methyl acetate CAS No. 58901-88-5

Cyano(cyclohexylidene)methyl acetate

Cat. No.: B14617189
CAS No.: 58901-88-5
M. Wt: 179.22 g/mol
InChI Key: VVNHWEWNYRJSMW-UHFFFAOYSA-N
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Description

Cyano(cyclohexylidene)methyl acetate is an organic compound characterized by the presence of a cyano group, a cyclohexylidene moiety, and a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cyano(cyclohexylidene)methyl acetate typically involves the reaction of cyclohexanone with cyanoacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Continuous mixing: of reactants

    Controlled temperature: and pressure conditions

    Efficient separation: and purification techniques, such as distillation or crystallization

Chemical Reactions Analysis

Types of Reactions

Cyano(cyclohexylidene)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The acetate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Cyano(cyclohexylidene)carboxylic acid

    Reduction: Cyano(cyclohexylidene)methylamine

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Cyano(cyclohexylidene)methyl acetate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.

    Material Science: Utilized in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism by which Cyano(cyclohexylidene)methyl acetate exerts its effects involves:

    Molecular Targets: The cyano group can interact with various enzymes and receptors.

    Pathways: The compound can participate in nucleophilic addition and substitution reactions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyanoacetyl chloride
  • Cyanoacetic acid
  • Methyl cyanoacetate

Properties

CAS No.

58901-88-5

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

[cyano(cyclohexylidene)methyl] acetate

InChI

InChI=1S/C10H13NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6H2,1H3

InChI Key

VVNHWEWNYRJSMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=C1CCCCC1)C#N

Origin of Product

United States

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